2-Chloro-N-[2-(quinolin-2-ylamino)ethyl]pyridine-3-carboxamide
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Overview
Description
2-Chloro-N-[2-(quinolin-2-ylamino)ethyl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline itself is a nitrogen-containing bicyclic compound, and its derivatives are known for their diverse applications in medicine, chemistry, and industry. This compound, in particular, has garnered attention due to its potential biological and therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-[2-(quinolin-2-ylamino)ethyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of quinoline derivatives. One common approach is the reaction of 2-chloropyridine-3-carboxamide with 2-aminoethylquinoline under specific conditions, such as the use of coupling agents like carbodiimides or activating reagents like thionyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, chlorinated pyridines, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, 2-Chloro-N-[2-(quinolin-2-ylamino)ethyl]pyridine-3-carboxamide has been studied for its potential anticancer properties. It has shown activity against certain cancer cell lines, making it a candidate for further drug development.
Medicine: The compound's potential therapeutic applications include its use as an antimicrobial, antiviral, and anti-inflammatory agent. Its ability to interact with biological targets makes it a valuable compound in the development of new medications.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-Chloro-N-[2-(quinolin-2-ylamino)ethyl]pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
2-Chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine
N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide
2-(5-chloro-quinolin-8-yloxy)-N-quinolin-8-yl
Uniqueness: 2-Chloro-N-[2-(quinolin-2-ylamino)ethyl]pyridine-3-carboxamide stands out due to its specific structural features, such as the presence of both chloro and amino groups on the quinoline ring. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
IUPAC Name |
2-chloro-N-[2-(quinolin-2-ylamino)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-16-13(5-3-9-20-16)17(23)21-11-10-19-15-8-7-12-4-1-2-6-14(12)22-15/h1-9H,10-11H2,(H,19,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVFAGFWPBBPSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NCCNC(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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